(R)-3-Amino-4-(4-tert-butyl-phenyl)butyric acid
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Overview
Description
®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid is an organic compound characterized by the presence of an amino group, a phenyl ring with a tert-butyl substituent, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The process may involve the use of chiral catalysts or chiral auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carboxylic acid group may produce alcohols.
Scientific Research Applications
®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-tert-Butylphenol: This compound shares the tert-butylphenyl moiety but lacks the amino and butyric acid groups.
tert-Butyl Ethers: These compounds contain the tert-butyl group but differ in their overall structure and functional groups.
Uniqueness: ®-3-Amino-4-(4-tert-butyl-phenyl)butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature adds another layer of complexity, making it a valuable compound for stereoselective synthesis and research applications.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(3R)-3-amino-4-(4-tert-butylphenyl)butanoic acid |
InChI |
InChI=1S/C14H21NO2/c1-14(2,3)11-6-4-10(5-7-11)8-12(15)9-13(16)17/h4-7,12H,8-9,15H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
KDMFJTJDCJZSGE-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](CC(=O)O)N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
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